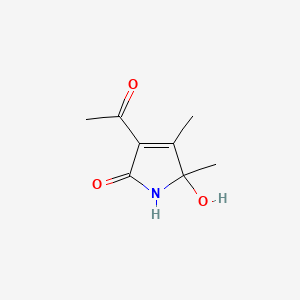

3-Acetyl-4,5-dimethyl-5-hydroxy-1,5-dihydro-2h-pyrrol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Acetyl-4,5-dimethyl-5-hydroxy-1,5-dihydro-2h-pyrrol-2-one” is a laboratory chemical . It is also known by other names such as “3-acetyl-5-hydroxy-4,5-dimethyl-1,5-dihydro-2h-pyrrol-2-one”, “this compound”, and “3-acetyl-5-hydroxy-4,5-dimethyl-1,5-dihydro-pyrrol-2-one” among others .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H11NO3 . The formation of the 1,5-dihydro-2H-pyrrol-2-one ring has been confirmed by single-crystal X-ray analysis in related compounds .Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of g/mol . It has a melting point range of 172.0°C to 174.0°C .Scientific Research Applications

Synthesis of Isoxazoline Incorporated Pyrrole Derivatives

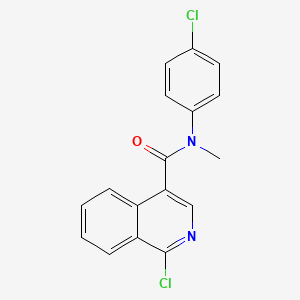

A study by Kumar et al. (2017) synthesized novel substituted 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4, 5-dihydroisoxazole derivatives by reacting 3-acetyl-2, 4-dimethyl pyrrole with different substituted benzaldehyde. These compounds were characterized and screened for their antibacterial activity, demonstrating the potential of 3-acetyl-4,5-dimethyl-5-hydroxy-1,5-dihydro-2h-pyrrol-2-one derivatives in developing new antimicrobial agents Kumar, Pankaj, & Nihana, 2017.

Molecular Structure Analysis

Senge and Smith (2005) investigated the hydrogen-bonding patterns in six derivatives of 2,4-dimethylpyrrole, demonstrating the importance of structural analysis in understanding the properties of pyrrole derivatives for further applications in chemistry and biology Senge & Smith, 2005.

Three-Component Condensation for Synthesizing Pyrrol-2-ones

Ryabukhin et al. (2012) developed a procedure for the parallel synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones through a three-component condensation, highlighting an efficient method for generating a library of pyrrolones. This methodology underscores the versatility of this compound derivatives in synthesizing diverse compounds Ryabukhin, Panov, Plaskon, & Grygorenko, 2012.

Synthesis of Trisubstituted Pyrrolidine-2,3-diones

Nguyen et al. (2022) prepared substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones via three-component reactions, leading to 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives. The study provided insights into the reaction mechanisms and the potential for synthesizing compounds with enhanced stability and activity Nguyen, Dai, Tri, Meervelt, Trung, & Dehaen, 2022.

Atom-Economic Synthesis of Pyrroles

Sadykov et al. (2014) explored the nucleophilic addition of 1-(2-hydroxyalkyl)pyrroles to acetylene, leading to an atom-economic method to obtain 1-[2-(vinyloxy)alkyl]pyrroles. This research indicates the potential of this compound derivatives in material science and synthesis Sadykov, Lobanova, & Stankevich, 2014.

Properties

IUPAC Name |

3-acetyl-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-4-6(5(2)10)7(11)9-8(4,3)12/h12H,1-3H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZJIJWGYQXKFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC1(C)O)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-azabicyclo[2.2.1]heptan-2-yl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2690138.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2690139.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2690141.png)

![8-(4-fluorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2690142.png)

![4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B2690147.png)

![3-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2690149.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2690159.png)